molecular formula C11H21BrOSi B13042664 ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13042664
M. Wt: 277.27 g/mol
InChI Key: ZBLQIIBCBMQEOS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name This compound derives from its structural components:

  • Parent hydrocarbon : A cyclopentene ring (C₅H₆) with a double bond between positions 2 and 3.
  • Substituents :
    • A bromine atom at position 3.
    • A tert-butyldimethylsilyl (TBDMS) ether group at position 1.

The TBDMS group consists of a silicon atom bonded to:

  • A tert-butyl group [(CH₃)₃C-].
  • Two methyl groups (-CH₃).
  • An oxygen atom linked to the cyclopentene ring.

Structural formula :
$$ \text{C}{11}\text{H}{21}\text{BrOSi} $$
Molecular weight : 277.28 g/mol .

The compound’s linear representation clarifies substituent arrangement:
$$ \text{Br} \rightarrow \text{C3 of cyclopentene; TBDMS-O} \rightarrow \text{C1 of cyclopentene} $$
This configuration positions the bromine and silyl ether groups on adjacent carbons, influencing reactivity in ring-opening and cross-coupling reactions .

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers:

Identifier Value Source
CAS Registry Number 892145-14-1 BLDpharm
Molecular Formula C₁₁H₂₁BrOSi PubChem
Synonyms TBDMS-3-bromocyclopent-2-en-1-yl ether Evitachem

The CAS number 892145-14-1 serves as the primary registry identifier, ensuring unambiguous differentiation from structurally similar silanes, such as (3-bromophenethoxy)(tert-butyl)dimethylsilane (CAS 249937-07-3) or (3-bromo-2,2-dimethylpropoxy)(tert-butyl)dimethylsilane (CAS 111849-25-3) .

Stereochemical Considerations and Isomeric Possibilities

Chirality Analysis
  • Cyclopentene ring : The double bond between C2 and C3 restricts rotation, but geometric isomerism (cis/trans) is precluded because the substituents (Br at C3 and TBDMS-O at C1) reside on non-adjacent carbons.
  • Chiral centers :
    • C1 (TBDMS-O attachment) : Bonded to three groups (cyclopentene ring, oxygen, hydrogen) and the silicon atom. Not chiral due to sp² hybridization from the double bond .
    • C3 (Br attachment) : Bonded to bromine, two ring carbons, and hydrogen. Lacks four distinct substituents, precluding chirality .

Properties

IUPAC Name

(3-bromocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrOSi/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h8,10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLQIIBCBMQEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromocyclopent-2-en-1-ol

  • Starting from cyclopent-2-en-1-one or cyclopentene derivatives, bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • The hydroxyl group at position 1 can be introduced or unmasked by reduction or hydrolysis steps, depending on the starting material.
  • Reaction conditions typically involve inert atmosphere (argon or nitrogen) to prevent side reactions, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve reagents and control reaction rates.

Protection with tert-Butyldimethylsilyl Chloride

  • The free hydroxyl of 3-bromocyclopent-2-en-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, commonly imidazole or triethylamine.
  • The reaction is carried out in anhydrous solvents like DCM or THF at room temperature or slightly elevated temperatures.
  • The base scavenges the hydrogen chloride formed, driving the reaction to completion.
  • The reaction is typically monitored by thin-layer chromatography (TLC) or NMR to confirm completion.
  • The product is purified by column chromatography using non-polar solvents (e.g., hexane/ethyl acetate mixtures).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination NBS, inert atmosphere THF or DCM 0°C to RT 70-85 Controlled addition to avoid overbromination
Hydroxyl introduction Reduction with NaBH4 or hydrolysis MeOH or THF 0°C to RT 80-90 Careful quenching to avoid side reactions
TBDMS protection TBDMSCl, imidazole or triethylamine Anhydrous DCM RT to 40°C 85-95 Dry conditions critical for high yield

Mechanistic Insights

  • The bromination step proceeds via electrophilic addition of bromine to the cyclopentene double bond, with regioselectivity favoring the 3-position due to electronic and steric factors.
  • The hydroxyl group is introduced or revealed to provide a nucleophilic site for the subsequent silylation.
  • In the silylation step, the hydroxyl oxygen attacks the silicon center of TBDMSCl, displacing chloride ion. The base neutralizes the released HCl, preventing acid-catalyzed side reactions.

Experimental Notes and Optimization

  • Inert atmosphere : Use of nitrogen or argon is essential to prevent moisture and oxygen interference, especially during silylation.
  • Dry solvents : Anhydrous conditions are critical for TBDMS protection to avoid hydrolysis of TBDMSCl.
  • Temperature control : Low temperatures during bromination reduce side reactions; mild heating during silylation can improve reaction rate.
  • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates product from unreacted starting materials and side products.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Expected Outcome
Bromination NBS or Br2 0°C to RT, inert atmosphere Introduce bromine at C3 3-Bromocyclopent-2-en-1-ol precursor
Hydroxyl group formation NaBH4 reduction or hydrolysis 0°C to RT Generate free hydroxyl group 3-Bromocyclopent-2-en-1-ol
Silyl protection TBDMSCl + imidazole/TEA RT to 40°C, anhydrous Protect hydroxyl as TBDMS ether ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Research Findings and Literature Support

  • The synthetic route is supported by organosilicon chemistry literature emphasizing the efficiency of TBDMS protection for allylic alcohols to improve stability and facilitate further synthetic transformations.
  • Bromination of cyclopentenes is well-documented with regioselective control by NBS under mild conditions.
  • The use of TBDMSCl with imidazole as a base is a standard and reliable method for silyl ether formation, yielding high purity products suitable for subsequent synthetic applications.
  • Variations in solvent and temperature can be optimized depending on scale and substrate sensitivity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the tert-butyl dimethylsilane group provides steric protection to the cyclopentene ring. This allows for selective reactions at specific sites on the molecule .

Comparison with Similar Compounds

Key Comparison Table

Compound Name Backbone Halogen Key Features Applications References
Target Compound Cyclopentene Br Brominated ring; TBDMS protection Cross-coupling; natural products
tert-Butyl(4-iodobutoxy)dimethylsilane Linear alkane I Terminal iodine; flexible chain Macrocycle synthesis
((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)TBDMS Thiophene Br Aromatic ring; methoxymethyl group Optoelectronic materials
tert-Butyl(3-bromopropoxy)dimethylsilane Linear alkane Br Short chain; low steric hindrance Medicinal chemistry intermediates
(Z)-tert-Butyl((5-chloropent-3-en-1-yl)oxy)TBDMS Allylic ether Cl Allylic chloride; SN2’ selectivity Asymmetric allylic substitutions

Discussion of Reactivity and Stability

  • Steric Effects : The cyclopentene ring in the target compound introduces significant steric hindrance compared to linear analogues, slowing nucleophilic attacks but enhancing regioselectivity in cross-couplings .
  • Electronic Effects : Bromine’s electronegativity activates the cyclopentene ring for electrophilic substitutions, while the TBDMS group stabilizes adjacent oxygen atoms against oxidation .
  • Stability : TBDMS ethers are stable under basic conditions but cleaved by fluoride ions (e.g., TBAF). Cyclic brominated derivatives may exhibit higher thermal stability than linear halogenated silyl ethers due to reduced conformational freedom .

Biological Activity

((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is an organic compound with a molecular formula of C11H21BrOSi and a molecular weight of approximately 277.27 g/mol. The compound features a brominated cyclopentene structure, which contributes to its unique reactivity and potential biological applications. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The structural components of this compound include:

  • Bromine Atom : Enhances reactivity and may influence biological pathways.
  • Cyclopentene Ring : Provides a cyclic structure that can interact with various biological macromolecules.
  • Tert-butyl Dimethylsilane Moiety : Increases stability and solubility in organic solvents, facilitating its use in chemical synthesis.

The biological activity of this compound is largely attributed to its structural features. The bromine atom may modulate interactions with proteins or enzymes, potentially leading to:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may exhibit similar properties.
  • Protein-Ligand Interactions : The unique structure allows for potential binding to specific molecular targets, which is crucial for drug discovery and development.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with brominated cyclopentene derivatives.
  • Reagents : Common reagents include lithium aluminum hydride for reduction and potassium permanganate for oxidation.
  • Reaction Conditions : The reactions are generally carried out under controlled conditions to optimize yield and selectivity.

Case Studies

While direct case studies on this compound are scarce, related compounds have been investigated for their biological properties:

  • Enzyme Inhibition Studies :
    • Research has shown that brominated cyclopentene derivatives can inhibit key metabolic enzymes involved in disease pathways.
  • Antimicrobial Activity :
    • Halogenated cyclopentene derivatives were tested against bacterial strains, showing significant inhibition zones in agar diffusion assays.
  • Cytotoxicity Assays :
    • Compounds structurally related to this compound were evaluated for their effects on cancer cell lines, indicating potential for further development as anticancer agents.

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